molecular formula C7H8N4O2 B14697824 6-Ethoxy-s-triazolo(4,3-b)pyridazin-8-ol CAS No. 32002-25-8

6-Ethoxy-s-triazolo(4,3-b)pyridazin-8-ol

Cat. No.: B14697824
CAS No.: 32002-25-8
M. Wt: 180.16 g/mol
InChI Key: BGJGKWYENWOHQP-UHFFFAOYSA-N
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Description

6-Ethoxy-s-triazolo(4,3-b)pyridazin-8-ol is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with an ethoxy group at the 6th position and a hydroxyl group at the 8th position. It has garnered interest in various fields due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-s-triazolo(4,3-b)pyridazin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-s-triazolo(4,3-b)pyridazin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Ethoxy-s-triazolo(4,3-b)pyridazin-8-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
  • 6-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Uniqueness

6-Ethoxy-s-triazolo(4,3-b)pyridazin-8-ol is unique due to its specific ethoxy and hydroxyl substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development .

Properties

CAS No.

32002-25-8

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

6-ethoxy-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one

InChI

InChI=1S/C7H8N4O2/c1-2-13-6-3-5(12)7-9-8-4-11(7)10-6/h3-4,10H,2H2,1H3

InChI Key

BGJGKWYENWOHQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C2=NN=CN2N1

Origin of Product

United States

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